Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-5-12-6-8(10(13)14-2)3-4-9(12)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDRECJYGCLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in N,N-dimethylformamide (DMF) at ambient temperature. Key parameters include:
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Molar ratio : A 1.5:1 ratio of iodomethane to the carboxylic acid precursor ensures sufficient methylating agent.
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Base selection : Cesium carbonate (Cs₂CO₃) acts as both a base and a phase-transfer catalyst, enhancing reactivity.
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Solvent : DMF facilitates solubility of the polar intermediates.
After overnight stirring, the crude product is extracted with ethyl acetate and purified via acid-base washes to remove residual reagents.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Starting material | Imidazo[1,2-a]pyridine-6-carboxylic acid |
| Methylating agent | Iodomethane (1.5 eq) |
| Base | Cs₂CO₃ (3 eq) |
| Solvent | DMF |
| Temperature | 25°C |
| Time | 16 hours |
| Yield | 39% |
Characterization Data
The product is characterized by:
Challenges and Limitations
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Moderate yields : The primary method achieves only 39% yield, likely due to competing side reactions or incomplete conversion.
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Purification difficulties : The polar nature of DMF complicates isolation, necessitating multiple extractions.
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Substrate availability : Imidazo[1,2-a]pyridine-6-carboxylic acid must be synthesized separately, adding steps to the overall process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., -SO₂CH₃ in ) may improve metabolic stability.
- Positional Isomerism : Methyl substitution at position 3 (vs. 2) alters steric hindrance, as seen in Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 943112-78-5), which may affect binding to targets like CDK inhibitors .
Key Observations :
- Substituent Impact on Yield : Quinazoline-linked derivatives (e.g., 10t, 10u) show lower yields (39.5–51.4%) compared to simpler esters, likely due to multi-step synthesis and purification challenges .
- Melting Points : Halogenated or bulky substituents (e.g., 10u’s ethyl-phenyl group) correlate with higher melting points (>280°C), suggesting stronger crystal lattice interactions .
Biological Activity
Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (MMIP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of MMIP, including its mechanisms of action, biochemical interactions, and relevant research findings.
Overview of this compound
MMIP belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. The presence of a carboxylate group at the 6-position enhances its reactivity and interaction with biological targets. This compound is often used as a building block in drug discovery and development due to its versatile scaffold.
Target Interactions:
MMIP interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition: MMIP can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways within microbial cells, leading to cell death .
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.
Antimicrobial Properties
MMIP has demonstrated significant antimicrobial activity against various bacterial strains. It has been particularly noted for its effectiveness against Staphylococcus aureus , suggesting potential applications in treating infections caused by antibiotic-resistant bacteria. The compound's ability to interfere with bacterial growth pathways makes it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research indicates that MMIP exhibits anticancer properties through several mechanisms:
- Induction of Apoptosis: Studies have shown that MMIP can induce apoptosis in cancer cells by activating intrinsic signaling pathways associated with cell death .
- Cell Cycle Arrest: MMIP has been reported to cause cell cycle arrest in specific cancer cell lines, thereby inhibiting their proliferation.
Synthesis and Biological Evaluation
Recent studies have focused on synthesizing derivatives of MMIP to evaluate their biological activities. For instance:
- A study synthesized several new imidazo[1,2-a]pyridine derivatives derived from MMIP and screened them for antimycobacterial activities. While none showed significant antituberculous activity at the tested concentration (6.25 μg/mL), the research highlighted the need for further exploration of structural modifications to enhance efficacy against Mycobacterium tuberculosis .
- Another study investigated the interaction of MMIP with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings indicated that MMIP could influence the metabolism of various drugs, potentially affecting their therapeutic efficacy and safety profiles.
Comparative Analysis of Related Compounds
The biological activities of MMIP can be compared with other compounds in the imidazo heterocyclic family. The following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains a methyl group at the 2-position | Antimicrobial and anticancer properties |
| Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate | Ethyl group instead of methyl | Potentially enhanced solubility |
| 3-Bromo-2-methylimidazo[1,2-a]pyridine | Bromine substitution | Notable antimicrobial effects against resistant strains |
Q & A
Q. What are the standard synthetic routes for Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate?
The synthesis typically involves cyclization reactions using 2-aminopyridine derivatives and carbonyl-containing precursors. Acid catalysts (e.g., HCl or H₂SO₄) in polar solvents like ethanol or methanol are employed to facilitate ring closure. For example, ethyl acetoacetate and nitro-substituted aldehydes are common precursors, with reaction conditions optimized at 60–80°C for 6–12 hours .
Q. Which analytical methods are used to confirm the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and ring system integrity. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may resolve ambiguities in complex derivatives .
Q. What biological activities have been reported for this compound?
Preliminary studies highlight antimicrobial potential, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus), and anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strains (MIC ~2–5 µg/mL). These activities are attributed to its imidazo[1,2-a]pyridine core, which may disrupt microbial membrane integrity or enzyme function .
Q. How is the compound purified after synthesis?
Recrystallization in ethanol/water mixtures (70:30 v/v) is standard for removing polar byproducts. For non-polar impurities, column chromatography with silica gel and ethyl acetate/hexane (1:3) eluent is effective. Final purity is validated via melting point analysis and HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization (typically 60–75%) requires precise control of temperature (±2°C), solvent polarity (e.g., switching from ethanol to methanol), and catalyst concentration (e.g., 0.1–0.5 M HCl). Continuous flow reactors enhance reproducibility by minimizing side reactions like over-nitration or dimerization .
Q. What strategies address low solubility in pharmacological assays?
Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Co-solvents like DMSO (≤10% v/v) or cyclodextrin encapsulation are used in in vitro assays. Prodrug approaches, such as ester-to-acid hydrolysis, enhance bioavailability in in vivo models .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and validating with positive controls (e.g., rifampicin for TB) are essential. Stereochemical purity must also be confirmed, as racemic mixtures can skew results .
Q. What synthetic strategies minimize byproduct formation during cyclization?
Byproducts like 6-nitro derivatives (from over-nitration) are mitigated by controlling nitro-substituted aldehyde stoichiometry (1:1 molar ratio). Scavengers (e.g., molecular sieves) absorb excess reagents, while shorter reaction times (4–6 hours) reduce side reactions .
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
SAR focuses on modifying substituents at positions 2 (methyl), 6 (carboxylate), and 8 (halogens). Computational docking (e.g., AutoDock Vina) predicts interactions with targets like M. tuberculosis enoyl-ACP reductase. Halogenation (Br/Cl at position 8) enhances lipophilicity and target binding .
Q. What in silico methods predict pharmacokinetic properties?
ADMET studies using SwissADME or pkCSM evaluate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hepatotoxicity risk). Molecular docking with squalene synthase or lanosterol-14α demethylase identifies derivatives with high binding affinity (ΔG < −8 kcal/mol) .
Data Contradiction Analysis
- Example: Variability in anti-TB activity (MIC ranges) may stem from differences in bacterial strain susceptibility or compound stereochemistry. For instance, methyl ester hydrolysis to the free acid form (in physiological conditions) can alter bioavailability. Researchers should compare in vitro results with in silico predictions and validate via time-kill assays .
Methodological Best Practices
- Synthetic Reproducibility: Document reaction parameters (pH, agitation rate) and use anhydrous solvents to prevent hydrolysis.
- Biological Assays: Include cytotoxicity controls (e.g., Vero cells) to differentiate antimicrobial activity from general toxicity.
- Computational Validation: Cross-verify docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
